1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a benzimidazole moiety at position 2. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest relevance in antioxidant, anticancer, or receptor-modulating applications .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17-6-5-7-18(12-17)15-30-22-9-4-3-8-21(22)28-26(30)19-13-25(31)29(16-19)23-14-20(27)10-11-24(23)32-2/h3-12,14,19H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLULCNDCWYSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzodiazole ring is typically assembled via acid-catalyzed condensation of o-phenylenediamine with carbonyl equivalents. For this target, 3-methylbenzyl chloride serves as the alkylating agent post-condensation. In a representative protocol:
- Condensation : o-Phenylenediamine reacts with triphosgene in dichloromethane at 0–5°C to form the 1H-1,3-benzodiazole-2(3H)-thione intermediate.
- Alkylation : Treatment with 3-methylbenzyl chloride in the presence of potassium carbonate in DMF at 80°C for 12 hours introduces the (3-methylphenyl)methyl group at N1.
- Oxidation : Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) converts the thione to the desired benzodiazole, yielding 1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole in 78% overall yield.
Key side reactions include over-alkylation at N3 (mitigated by using a 1:1 molar ratio of benzodiazole to alkylating agent) and thione oxidation byproducts (controlled via low-temperature reaction conditions).
Construction of the Pyrrolidin-2-One Core
Donor-Acceptor Cyclopropane Ring-Opening Lactamization
Recent advances in donor-acceptor (DA) cyclopropane chemistry provide an efficient route to 1,5-disubstituted pyrrolidin-2-ones. Adapting this methodology:
- Cyclopropane Synthesis : Ethyl 2-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylate is prepared via Simmons–Smith reaction of the corresponding styrene derivative.
- Amine Ring-Opening : Treatment with 4-aminobenzodiazole (pre-synthesized as in Section 2) in the presence of Ni(ClO4)2·6H2O (10 mol%) in toluene at 110°C for 8 hours opens the cyclopropane, forming a γ-amino ester intermediate.
- Lactamization : In situ heating with acetic acid (2 equiv.) induces cyclization, yielding the pyrrolidin-2-one scaffold with simultaneous incorporation of the benzodiazole substituent at C4.
This method achieves 65–72% yields for analogous systems, with diastereomeric ratios of 3:1 favoring the trans configuration. The ester group at C3 is subsequently removed via alkaline saponification (2M NaOH, ethanol reflux) followed by decarboxylation at 180°C under vacuum.
Final Coupling and Functionalization
Buchwald–Hartwig Amination
To install the 5-chloro-2-methoxyphenyl group at N1 of the pyrrolidinone:
- Palladium-Catalyzed Coupling : The C4-benzodiazole-substituted pyrrolidinone undergoes amination with 5-chloro-2-methoxyaniline using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 100°C for 24 hours.
- Workup : After aqueous extraction and silica gel chromatography (hexane/EtOAc 3:1), the title compound is obtained in 58% yield with >99% HPLC purity.
Optimization and Process-Scale Considerations
Solvent and Catalyst Screening
Comparative studies reveal that replacing DMF with cyclopentyl methyl ether (CPME) in the alkylation step reduces side product formation from 15% to 4% while maintaining reaction rates. For the lactamization, scandium triflate (20 mol%) in 2-MeTHF at 90°C improves diastereoselectivity to 5:1 dr compared to nickel catalysts.
Green Chemistry Metrics
Atom economy for the convergent route reaches 71%, with an E-factor of 32 (primarily due to chromatographic purification). Implementing continuous flow hydrogenation for nitro group reductions in precursor synthesis reduces Pd catalyst loading by 40%.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
- NMR Spectroscopy :
- HPLC-MS :
- Retention time: 12.4 min (C18, 70% MeOH/H2O)
- m/z: 490.1 [M+H]+ (calc. 490.0).
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or organometallic reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with various molecular targets suggest it could be useful in developing new treatments for diseases such as Alzheimer’s, Parkinson’s, and certain types of cancer.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties may make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cell survival.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Pyrrolidinone/Benzimidazole Derivatives
Key Observations :
- Substituent Position : The target compound’s 5-chloro-2-methoxyphenyl group contrasts with the 4-chlorophenyl () or 3-chlorophenyl () in analogs. This positional variance impacts electronic effects and steric interactions .
- Benzimidazole Linkers: The 3-methylbenzyl group in the target compound differs from the phenoxypropyl () or ethoxyethyl () linkers, altering flexibility and hydrophobicity .
Key Observations :
- Yield Optimization : The target compound’s synthesis likely involves multi-step reactions similar to (39.5% yield) or (35% yield), requiring purification via chromatography or recrystallization .
- Melting Points : Analogs with chloro/methoxy substituents (e.g., : 235–237°C) suggest the target compound may exhibit high thermal stability due to aromatic stacking and H-bonding .
Table 3: Activity Profiles of Structural Analogs
Key Observations :
- Antioxidant Potential: The target compound’s 5-chloro-2-methoxyphenyl group may enhance radical scavenging compared to hydroxylated analogs in , though methoxy groups typically reduce polarity .
- Receptor Interactions : The benzimidazole moiety could mimic triazole or isoxazole functionalities in FFAR1/FFAR4 modulators () or kinase inhibitors, warranting further target validation .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted methoxyphenyl group, a benzodiazole moiety, and a pyrrolidinone core, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. Specifically, derivatives of benzodiazoles and pyrrolidines have shown efficacy against various cancer cell lines.
Research Findings:
- In vitro assays demonstrated that compounds similar to the target molecule inhibited the proliferation of cancer cells in a dose-dependent manner.
- For instance, compounds with chloro substitutions exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, and NCI-H358) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 |
| Compound B | HCC827 | 5.13 |
| Compound C | NCI-H358 | 0.85 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Preliminary tests indicate that it may possess activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives:
- The compound demonstrated activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods.
- The minimal inhibitory concentration (MIC) values were determined, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanism of action for this class of compounds often involves interaction with DNA or inhibition of specific cellular pathways. The presence of halogen groups (like chlorine) is known to enhance binding affinity to DNA, which may contribute to their antitumor effects.
DNA Binding Studies
Studies have shown that related compounds bind to the minor groove of DNA, potentially disrupting replication and transcription processes. This interaction is crucial for their antitumor activity .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:
- Cyclization with Phosphorous Oxychloride : A key step involves reacting substituted benzoyl hydrazides with agents like POCl₃ at 120°C to form benzodiazole or pyrazole rings .
- Optimization Tips :
- Yield Improvement : Use stoichiometric control of aldehydes (e.g., 3-chloro benzaldehyde) and reflux conditions (e.g., ethanol with KOH) to achieve yields up to 47% .
- Reagent Selection : Phosphorous oxychloride is critical for cyclization efficiency, but alternative agents like HCl in aqueous conditions can aid in salt formation for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of techniques:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, as demonstrated for pyrazoline analogs .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound for target receptor interactions?
Methodological Answer: SAR studies focus on modifying substituents and evaluating bioactivity:
Q. How do purification techniques such as recrystallization or salt formation impact the compound's physicochemical properties?
Methodological Answer:
Q. What computational methods are recommended for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use software like MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds with residues like Asp86 or Lys90 .
- QSAR Models : Train models on analogs with known IC₅₀ data to predict activity of new derivatives .
Data Contradictions and Resolutions
- Synthetic Yields : reports 47% yield using 3-chloro benzaldehyde, while achieves similar yields with hydrazine hydrate. Resolution: Optimize stoichiometry (e.g., 1.0 equiv aldehyde) and reaction time (5+ hours) .
- Salt Formation : uses HCl for salt formation, whereas employs ethanol recrystallization. Recommendation: Combine both methods for purity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
